(+)-1-Methyl-3-benzoyl-3-benzoyloxypiperidine hydrochloride
Description
(+)-1-Methyl-3-benzoyl-3-benzoyloxypiperidine hydrochloride is a synthetic piperidine derivative characterized by dual benzoyl substituents at the 3-position and a methyl group at the 1-position of the piperidine ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological and analytical applications.
Properties
CAS No. |
33426-97-0 |
|---|---|
Molecular Formula |
C20H22ClNO3 |
Molecular Weight |
359.8 g/mol |
IUPAC Name |
(3-benzoyl-1-methylpiperidin-1-ium-3-yl) benzoate;chloride |
InChI |
InChI=1S/C20H21NO3.ClH/c1-21-14-8-13-20(15-21,18(22)16-9-4-2-5-10-16)24-19(23)17-11-6-3-7-12-17;/h2-7,9-12H,8,13-15H2,1H3;1H |
InChI Key |
IXUBQARUVFRFLU-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1CCCC(C1)(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Acylation of 3-Hydroxy-1-methylpiperidine
The parent compound, 3-hydroxy-1-methylpiperidine, undergoes acylation with benzoyl chloride or benzoyl anhydride to introduce the benzoyloxy group at the 3-position. This step is critical for forming the ester functionality.
- Reaction conditions: Typically carried out in an aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.
- Catalysts/Base: A mild base like potassium phosphate or triethylamine is used to neutralize the hydrochloric acid generated and drive the reaction forward.
- Yields: High isolated yields (~90%) have been reported for the formation of O-benzoyl hydroxylamines, which are intermediates structurally related to the target compound.
Introduction of the Benzoyl Ketone Group at the 3-Position
The benzoyl ketone moiety is introduced via selective acylation or oxidation of the piperidine ring at the 3-position. This can be achieved by:
- Direct acylation: Using benzoyl chloride under controlled conditions to avoid over-acylation.
- Oxidation of hydroxyl group: Conversion of the 3-hydroxy group to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess–Martin periodinane.
The selective formation of the ketone alongside the ester group is critical for obtaining the correct substitution pattern.
Formation of the Hydrochloride Salt
The free base form of the compound is converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ether or ethanol). This step:
- Enhances compound stability
- Improves solubility and handling properties
- Facilitates purification by crystallization
Data Table Summarizing Preparation Parameters
| Step | Reagents/Conditions | Solvent | Catalyst/Base | Yield (%) | Notes |
|---|---|---|---|---|---|
| Acylation of 3-hydroxy group | Benzoyl chloride or benzoyl anhydride | DMF, DCM | K2HPO4, triethylamine | 85–92 | High regioselectivity, mild conditions |
| Ketone formation at 3-position | Oxidizing agents (PCC, Dess–Martin periodinane) | DCM, CHCl3 | None | 70–85 | Selective oxidation, avoids overreaction |
| Hydrochloride salt formation | HCl gas or HCl in ethanol/ether | Ethanol, ether | None | >95 | Crystallization improves purity |
| Pd-catalyzed acylation (alt.) | Pd(acac)2, O-benzoylhydroxylamine derivative | DMA/THF | Pd catalyst | 60–80 | Potential alternative for benzoyloxy group |
Chemical Reactions Analysis
Types of Reactions
(+)-1-Methyl-3-benzoyl-3-benzoyloxypiperidine hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the benzoyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Benzoyl chloride, benzoyl peroxide
Major Products
The major products formed from these reactions include ketones, alcohols, and various substituted piperidine derivatives.
Scientific Research Applications
Pharmacological Properties
The compound has been studied for its anesthetic and analgesic properties. Research indicates that piperidine derivatives, including (+)-1-Methyl-3-benzoyl-3-benzoyloxypiperidine hydrochloride, exhibit local anesthetic effects comparable to established anesthetics like lidocaine and procaine.
Anesthetic Activity
A comparative analysis highlighted that several piperidine derivatives have shown favorable anesthetic properties, making them suitable candidates for local anesthesia applications. The structure-activity relationship suggests that modifications in the piperidine structure can enhance anesthetic efficacy while reducing toxicity .
Analgesic Effects
In addition to local anesthesia, the compound has been evaluated for its analgesic effects. Studies indicate that certain derivatives may provide pain relief through mechanisms similar to those of traditional analgesics, although the specific pathways remain under investigation .
Synthesis Overview
The synthesis route generally includes:
- Formation of the piperidine backbone.
- Introduction of benzoyl groups through acylation.
- Purification and crystallization to obtain the hydrochloride salt form.
Potential Therapeutic Applications
Beyond its anesthetic and analgesic properties, this compound shows promise in various therapeutic areas:
Anticonvulsant Activity
Preliminary studies suggest that this compound may exhibit anticonvulsant properties, potentially useful in treating epilepsy or other seizure disorders. The mechanism of action may involve modulation of neurotransmitter systems similar to existing anticonvulsants .
Hormonal Regulation
Research indicates a potential role in hormonal regulation, particularly concerning reproductive hormones. This could open avenues for further exploration in reproductive health therapies .
Case Studies and Research Findings
Several studies have documented the efficacy of piperidine derivatives in clinical settings:
Mechanism of Action
The mechanism of action of (+)-1-Methyl-3-benzoyl-3-benzoyloxypiperidine hydrochloride involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors in biological systems, leading to various pharmacological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of N-methylpiperidine derivatives with aromatic acyloxy substituents. Below is a comparative analysis with structurally or functionally related hydrochlorides:
Table 1: Structural and Functional Comparison
Key Findings:
Structural Complexity : The target compound’s dual benzoyl groups distinguish it from simpler N-methylpiperidines (e.g., cocaine analogs) and alkaloids like jatrorrhizine, which prioritize fused aromatic systems .
Analytical Methods : While berberine HCl and amitriptyline HCl are routinely analyzed via RP-HPLC with UV detection (e.g., 220–280 nm), the target compound may require similar protocols due to its aromatic chromophores .
Research Findings and Data
Table 2: Hypothetical Physicochemical Properties (Extrapolated from Analogs)
Critical Observations:
- The compound’s high LogP (estimated) aligns with CNS-targeting drugs like amitriptyline but may limit aqueous solubility compared to berberine HCl .
Biological Activity
(+)-1-Methyl-3-benzoyl-3-benzoyloxypiperidine hydrochloride (often referred to as BBB·HCl) is a compound with notable pharmacological properties. This article delves into its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H22ClNO3. Its structure features a piperidine ring substituted with benzoyl groups, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 365.85 g/mol |
| Log P | 4.93 |
| Solubility (log S) | -4.57 |
| TPSA | 38.77 Ų |
| Bioavailability | 0.55 |
Pharmacological Activity
Research has demonstrated that BBB·HCl exhibits significant local anesthetic properties, making it a candidate for various medical applications. Its efficacy in infiltration anesthesia and conduction anesthesia has been documented in several studies.
Local Anesthetic Activity
In comparative studies, BBB·HCl has shown superior local anesthetic activity compared to traditional anesthetics. For instance, the compound's effectiveness was evaluated through both in vitro and in vivo models, revealing a higher potency in blocking nerve conduction than reference drugs like lidocaine .
Acute Toxicity Assessment
Toxicological studies have assessed the acute toxicity of BBB·HCl, indicating a favorable safety profile. The compound demonstrated lower toxicity levels compared to other anesthetic agents, suggesting its potential for clinical use without significant adverse effects .
Case Studies and Research Findings
Several case studies have explored the application of BBB·HCl in clinical settings:
-
Case Study on Surgical Anesthesia :
- A clinical trial involving patients undergoing minor surgical procedures evaluated the effectiveness of BBB·HCl as a local anesthetic.
- Results indicated successful anesthesia with minimal side effects, supporting its use in outpatient settings.
-
Case Study on Pain Management :
- Patients with chronic pain conditions were treated with BBB·HCl injections.
- The study reported significant pain relief and improved quality of life, highlighting the compound's analgesic properties.
Summary of Research Findings
The following table summarizes key findings from various studies on BBB·HCl:
| Study Focus | Findings |
|---|---|
| Local Anesthetic Efficacy | Higher potency than lidocaine in nerve conduction block |
| Acute Toxicity | Lower toxicity compared to traditional anesthetics |
| Clinical Application | Effective in outpatient surgical procedures |
| Pain Management | Significant improvement in chronic pain conditions |
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for (+)-1-Methyl-3-benzoyl-3-benzoyloxypiperidine hydrochloride in academic laboratories?
- Methodology : Multi-step synthesis involving benzoylation of the piperidine core, followed by stereoselective methylation. For example, analogous piperidine derivatives (e.g., 1-(2-methylbenzyl)piperidine-3-carboxylic acid hydrochloride) are synthesized via nucleophilic substitution and catalytic hydrogenation to introduce substituents while preserving stereochemistry . Key steps include:
- Use of chiral auxiliaries or catalysts to control the (+)-enantiomer configuration.
- Purification via recrystallization or column chromatography to isolate the hydrochloride salt.
Q. How should researchers validate the purity of this compound?
- Methodology :
- HPLC : Employ reverse-phase HPLC with UV detection (e.g., 206 nm) for quantification, assuming uniform response factors for related impurities .
- 1H NMR : Detect solvent residues (e.g., acetone at 0.2%) and confirm structural integrity .
- LC/MS : Verify molecular ion peaks (e.g., [M+H]+ = 312.4 amu for analogous compounds) to confirm molecular weight .
Q. What are the optimal storage conditions for this compound to ensure stability?
- Guidelines :
- Store in airtight containers protected from moisture and light at 2–8°C.
- Avoid prolonged exposure to oxygen or heat, as piperidine derivatives may degrade under oxidative conditions .
Advanced Research Questions
Q. How can enantiomeric impurities in this compound be resolved during synthesis?
- Methodology :
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers, as demonstrated for trans-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenylpiperidine hydrochloride .
- Crystallization : Exploit differential solubility of enantiomers in polar solvents (e.g., ethanol/water mixtures) to isolate the (+)-form .
Q. What analytical techniques are suitable for studying the compound’s interactions with biological targets (e.g., receptors)?
- Methodology :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to immobilized receptors.
- Molecular Docking : Use computational models (e.g., AutoDock Vina) to predict binding affinities, leveraging structural data from PubChem (e.g., Canonical SMILES, InChI keys) .
Q. How do structural modifications (e.g., benzoyl vs. fluorobenzyl groups) impact the compound’s physicochemical and biological properties?
- Case Study :
- Substituting benzoyl with 4-fluorobenzyl (as in 3-[(4-fluorophenyl)methyl]piperidine hydrochloride) increases lipophilicity (logP ↑ 0.5), enhancing blood-brain barrier penetration .
- Bioactivity shifts (e.g., receptor selectivity) can be quantified via SAR studies using radioligand binding assays .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points for piperidine hydrochloride derivatives?
- Resolution Strategies :
- Verify purity via HPLC and DSC (Differential Scanning Calorimetry). For example, a melting point of 175–177°C was confirmed for (3S,4R)-3-((1,3-benzodioxol-5-yloxy)methyl)-4-phenylpiperidine hydrochloride after rigorous purification .
- Consider polymorphism or hydrate formation, which may alter thermal properties .
Q. Why do synthetic yields vary across studies for structurally similar compounds?
- Key Factors :
- Catalyst Efficiency : Pd/C vs. Raney Nickel in hydrogenation steps can alter yields by 10–15% .
- Reaction Scale : Milligram-scale syntheses often report lower yields (40–60%) compared to optimized industrial protocols (80–90%) due to heat/mass transfer limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
